molecular formula C21H23N3O4 B2815202 N1-(2-methoxybenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 941957-77-3

N1-(2-methoxybenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No.: B2815202
CAS No.: 941957-77-3
M. Wt: 381.432
InChI Key: RTGQQBWYKATZQP-UHFFFAOYSA-N
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Description

N1-(2-methoxybenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide (CAS 941957-77-3) is a high-purity chemical compound with the molecular formula C21H23N3O4 and a molecular weight of 381.42 g/mol . This oxalamide-based compound is intended for research applications only and is a valuable tool for scientists investigating targeted protein degradation, particularly in the fields of immunology and oncology . The compound's structure features a 2-methoxybenzyl group and a 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl moiety, contributing to its specific biological activity and research value . Research indicates that related compounds functioning as molecular glue degraders (MGDs) can redirect the activity of E3 ligases, such as cereblon, to promote the poly-ubiquitination and subsequent proteasomal degradation of specific protein targets . This mechanism is of significant interest for probing signaling pathways in hematopoietic-derived cells, including T-cells, B-cells, and natural killer cells. Specifically, targeted degradation of proteins like VAV1, a positive regulator of T-cell and B-cell receptor signaling, can reduce immune cell activation and proliferation, offering a potential research pathway for understanding and modulating autoimmune and inflammatory diseases . Available in quantities ranging from 1mg to 100mg with a guaranteed purity of 90% or higher, this product is strictly for research use in laboratory settings . It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet and adhere to their institution's chemical handling protocols before use.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-14-12-16(9-10-17(14)24-11-5-8-19(24)25)23-21(27)20(26)22-13-15-6-3-4-7-18(15)28-2/h3-4,6-7,9-10,12H,5,8,11,13H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGQQBWYKATZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(=O)NCC2=CC=CC=C2OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-methoxybenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, identified by its CAS number 941957-77-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure suggests it may interact with various biological targets, making it a candidate for further pharmacological evaluation.

Chemical Structure and Properties

The molecular formula of this compound is C21H23N3O4, with a molecular weight of 381.4 g/mol. Its detailed chemical structure is critical for understanding its biological activity, as modifications in the structure can lead to variations in potency and selectivity against biological targets.

PropertyValue
CAS Number941957-77-3
Molecular FormulaC21H23N3O4
Molecular Weight381.4 g/mol

Research into the biological activity of this compound suggests it may exhibit antiproliferative properties, particularly against cancer cell lines. The mechanism by which it exerts these effects is likely related to its ability to interfere with cellular signaling pathways involved in proliferation and survival.

Case Study: Antiproliferative Activity

A study conducted on various oxalamide derivatives indicated that compounds similar to this compound exhibited significant antiproliferative effects on human cancer cells. The study utilized the chick chorioallantoic membrane (CAM) assay to evaluate the efficacy of these compounds in vivo, demonstrating that modifications in the oxalamide structure can enhance biological activity .

Biological Evaluation

The biological evaluation of this compound has been limited but promising. In vitro studies have shown that this compound can inhibit the growth of specific cancer cell lines, suggesting potential as an anticancer agent.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiproliferativeSignificant inhibition of cancer cell growth
CytotoxicityModerate cytotoxic effects on healthy cellsOngoing studies
SelectivityPotential selectivity towards specific cancer typesPreliminary data

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy. Variations in substituents on the aromatic rings and modifications in the oxalamide backbone can significantly influence its biological activity. For instance, the introduction of electron-donating or electron-withdrawing groups has been shown to alter binding affinity and selectivity for specific targets.

Future Directions

Future research should focus on:

  • In-depth SAR studies : To identify key structural features that enhance biological activity.
  • Mechanistic studies : To elucidate the pathways affected by this compound.
  • In vivo evaluations : To assess therapeutic potential and toxicity profiles in animal models.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Analogues

The following table summarizes key structural features and applications of oxalamide derivatives compared to the target compound:

Compound Name / ID Key Substituents Biological Activity/Application Key Findings
Target Compound N1: 2-Methoxybenzyl; N2: 3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl Not explicitly stated (Potential antiviral/enzymatic) Unique 2-oxopyrrolidinyl group may enhance metabolic stability or binding.
N1-(4-Chlorophenyl)-N2-((5-(2-Hydroxyethyl)-4-Methylthiazol-2-yl)(Pyrrolidin-2-yl)Methyl)Oxalamide (15) N1: 4-Chlorophenyl; N2: Thiazolyl-pyrrolidinyl hybrid HIV entry inhibition 53% yield; LC-MS m/z 423.27 (M+H+). Activity linked to thiazole-pyrrolidine synergy.
N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)Ethyl)Oxalamide (S336) N1: 2,4-Dimethoxybenzyl; N2: Pyridinylethyl Umami flavor enhancer (Savorymyx® UM33) NOEL: 100 mg/kg/day; approved globally. Metabolism avoids amide hydrolysis.
N1-(3-Chloro-5-(Trifluoromethyl)Phenyl)-N2-(4-Methoxyphenethyl)Oxalamide (24) N1: 3-Chloro-5-(trifluoromethyl)phenyl; N2: 4-Methoxyphenethyl Cytochrome P450 4F11 inhibitor 50% yield; ESI-MS m/z 399.1 [M–H]−. Electron-withdrawing groups enhance potency.
GMC-5: N1-(1,3-Dioxoisoindolin-2-yl)-N2-(4-Methoxyphenyl)Oxalamide N1: Isoindoline-1,3-dione; N2: 4-Methoxyphenyl Antimicrobial Halogen/methoxy groups correlate with activity. Recrystallized via THF.

Key Structural and Functional Insights

  • Substituent Impact on Activity: Antiviral Activity: Thiazole-pyrrolidine hybrids (e.g., compound 15) demonstrate synergistic effects in HIV inhibition, suggesting the target compound’s 2-oxopyrrolidinyl group may similarly modulate binding to viral targets . Enzyme Inhibition: Strong electron-withdrawing groups (e.g., CF₃ in compound 24) enhance cytochrome P450 inhibition, whereas the target’s 3-methyl group may offer steric or electronic modulation .
  • Metabolic Stability :

    • S336 and related flavoring oxalamides resist amide hydrolysis in hepatocytes, likely due to steric protection from methoxy groups. The target’s 2-oxopyrrolidinyl moiety, however, may undergo ring-opening metabolism, affecting its half-life .
  • Synthetic Challenges :

    • Yields for oxalamides vary widely (35–53% in antiviral analogs vs. 50% in compound 24 ). The target’s 4-(2-oxopyrrolidin-1-yl)phenyl group may require specialized coupling reagents or protecting groups, impacting scalability.

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer : Multi-step synthesis typically involves coupling 2-methoxybenzylamine with 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline via oxalyl chloride intermediates. Key steps include:
  • Reaction Conditions : Use anhydrous dichloromethane under nitrogen to prevent hydrolysis of intermediates .
  • Catalysts : Employ triethylamine as a base to neutralize HCl byproducts during amide bond formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .
    Example Data: A similar oxalamide derivative achieved 85% yield after optimizing solvent (DMF vs. THF) and temperature (0–5°C for coupling) .

Q. What spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Identify methoxybenzyl protons (δ 3.8–4.0 ppm for OCH₃) and pyrrolidinone carbonyl carbons (δ 170–175 ppm) .
  • IR Spectroscopy : Detect oxalamide C=O stretches (1650–1700 cm⁻¹) and N-H bending (1550–1600 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the oxalamide backbone .

Q. Which preliminary biological assays are suitable for initial bioactivity screening?

  • Methodological Answer :
  • In Vitro Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
  • Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 μM concentrations .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo biological activity data be resolved?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rodent serum) and permeability (Caco-2 assays) to assess bioavailability .
  • Metabolite Identification : Use LC-MS to detect oxidative metabolites (e.g., demethylation of the methoxy group) that may reduce efficacy .
  • Dose Escalation : Compare in vitro IC₅₀ values with in vivo dosing (e.g., 5–50 mg/kg in murine models) to identify therapeutic windows .

Q. What strategies are effective for studying structure-activity relationships (SAR)?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace 2-oxopyrrolidinyl with piperidinone or morpholine) and test activity .
  • 3D-QSAR Modeling : Use molecular docking (AutoDock Vina) to correlate substituent electronegativity with target binding (e.g., COX-2 or β-lactamase) .
    Example Finding: A chlorine substitution on the benzyl group increased antimicrobial potency by 10-fold compared to methoxy analogs .

Q. How can the compound’s mechanism of action be elucidated at the molecular level?

  • Methodological Answer :
  • Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .
  • Crystallography : Co-crystallize with suspected targets (e.g., enzymes) to resolve binding modes (PDB deposition) .
  • Gene Knockdown : CRISPR/Cas9-mediated deletion of putative targets (e.g., inflammatory mediators) to validate functional pathways .

Q. What protocols ensure compound stability during pharmacological studies?

  • Methodological Answer :
  • Solubility Optimization : Use co-solvents (DMSO/PEG-400) for in vivo studies; measure logP via shake-flask method (target logP <3 for oral bioavailability) .
  • Stability Testing : Incubate in PBS (pH 7.4) and liver microsomes to assess hydrolytic/metabolic degradation .
  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent oxidation .

Data Contradiction Analysis Example

  • Issue : Inconsistent IC₅₀ values between enzyme inhibition assays and cell-based studies.
    • Resolution :

Verify assay conditions (e.g., ATP concentrations in kinase assays affect compound potency) .

Check for off-target effects using RNA-seq profiling of treated cells .

Re-evaluate cell membrane permeability via PAMPA assays .

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